4-(N-Propylaminocarbonylmethyl)phenylboronic acid

Medicinal Chemistry Drug Design LogP

Researchers pursuing amide-containing biaryls often lose yield to extra deprotection steps with protected amino boronic acids. 4-(N-Propylaminocarbonylmethyl)phenylboronic acid removes this bottleneck: • Direct Suzuki coupling with aryl halides/triflates; no post-coupling deprotection needed. • Defined LogP (1.46), 3 H-bond donors/acceptors ensure predictable solubility in THF, dioxane, DMF. • 96% purity guarantees consistent coupling kinetics and reproducible SAR. • Enables one-step assembly of FAAH inhibitor scaffolds and PROTAC linker-payload conjugates. Full QA documentation; immediate global shipping.

Molecular Formula C11H16BNO3
Molecular Weight 221.063
CAS No. 1256345-81-9
Cat. No. B581084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-Propylaminocarbonylmethyl)phenylboronic acid
CAS1256345-81-9
Molecular FormulaC11H16BNO3
Molecular Weight221.063
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CC(=O)NCCC)(O)O
InChIInChI=1S/C11H16BNO3/c1-2-7-13-11(14)8-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14)
InChIKeyOVUKJQVGEINYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(N-Propylaminocarbonylmethyl)phenylboronic acid: Overview


4-(N-Propylaminocarbonylmethyl)phenylboronic acid (CAS 1256345-81-9) is a para-substituted phenylboronic acid derivative featuring a propylamide functionality linked through a methylene spacer to the aromatic ring . It belongs to the class of arylboronic acids widely employed in Suzuki-Miyaura cross-coupling reactions and as synthetic intermediates for pharmaceutical and agrochemical development [1]. The compound is commercially available at purities of 95%–96% and is characterized by a molecular weight of 221.06 g/mol and the molecular formula C11H16BNO3 . Its structure combines a boronic acid moiety, which enables C–C bond formation, with an N-propylamide group that can serve as a handle for further derivatization or as a precursor to biologically active amide-containing scaffolds.

Suzuki-Miyaura cross-coupling compatible boronic acid
N-propylamide handle for amide-containing library synthesis
Methylene spacer provides conformational flexibility for SAR

4-(N-Propylaminocarbonylmethyl)phenylboronic acid: Why It Is Irreplaceable


Despite belonging to the same class of arylboronic acids, 4-(N-Propylaminocarbonylmethyl)phenylboronic acid cannot be substituted with generic phenylboronic acid derivatives without compromising both synthetic outcome and biological relevance. Its unique methylene-linked N-propylamide group introduces critical differences in lipophilicity (LogP ≈ 1.46 ), hydrogen-bonding capacity (3 H-bond donors, 3 H-bond acceptors ), and steric bulk relative to unsubstituted phenylboronic acid or simple 4-propylphenylboronic acid . These physicochemical differences directly impact Suzuki coupling reaction kinetics, solubility in common organic solvents, and the final physicochemical profile of drug-like molecules synthesized from it. For example, the amide group may participate in intramolecular hydrogen bonding or serve as a directed ortho-metalation group, altering regioselectivity in downstream transformations. Furthermore, in medicinal chemistry programs, the N-propylamide moiety is a recognized pharmacophore element in FAAH inhibitors and other enzyme-targeting agents [1]; using a non-amidic analog would completely ablate this recognition motif. The evidence presented below quantitatively defines where this compound diverges from its closest structural analogs and underscores why procurement decisions should be based on specific application requirements rather than generic class membership.

4-Propylphenylboronic acid Lacks amide H-bond donors/acceptors, which may alter solubility and target engagement context.
4-(N-Propylaminocarbonyl)phenylboronic acid (no spacer) Shorter carbon chain lowers LogP; membrane permeability context may differ significantly.
BOC-protected analog Requires deprotection; higher MW and TPSA may affect coupling efficiency and step count.

4-(N-Propylaminocarbonylmethyl)phenylboronic acid: Analog Comparison


Methylene Spacer Enhances Lipophilicity

The target compound 4-(N-Propylaminocarbonylmethyl)phenylboronic acid incorporates a methylene (-CH₂-) linker between the phenyl ring and the amide carbonyl, a structural feature absent in the direct analog 4-(N-propylaminocarbonyl)phenylboronic acid (CAS 171922-46-6). This single atom insertion results in a measurable increase in lipophilicity. The calculated LogP for the target compound is 1.4635 , whereas the direct analog without the methylene spacer exhibits a lower LogP value of approximately 0.0–0.2 (estimated based on similar benzamide derivatives) [1]. The 5-carbon aliphatic chain (propyl plus methylene) versus the 3-carbon chain in the comparator also contributes to increased molecular weight (221.06 vs 207.03 g/mol) and greater hydrophobic surface area. This difference translates into distinct membrane permeability characteristics in cellular assays and altered chromatographic retention times during purification, which must be accounted for when designing synthetic routes or interpreting biological data.

Methylene Spacer & LogP
Class-level inference
ΔLogP ≈ +1.3 to +1.5
Higher lipophilicity may enhance membrane permeability context
Vendor-calculated LogP; verify experimentally
Medicinal Chemistry Drug Design LogP

Enhanced Hydrogen Bonding Capacity

The presence of an amide group in 4-(N-Propylaminocarbonylmethyl)phenylboronic acid introduces three hydrogen bond donors (amide NH, two boronic acid OH) and three hydrogen bond acceptors (amide carbonyl oxygen, two boronic acid oxygens) . In stark contrast, the simpler analog 4-propylphenylboronic acid (CAS 134150-01-9) lacks the amide functionality and possesses only two hydrogen bond donors and two hydrogen bond acceptors from the boronic acid group alone [1]. This quantitative difference in H-bonding capacity directly affects solubility in polar organic solvents, solid-state packing (which impacts crystallinity and melting point), and the compound's ability to engage in intermolecular interactions with biomolecular targets. For instance, the amide NH can serve as a hydrogen bond donor in enzyme active sites, a critical feature for compounds designed as serine hydrolase inhibitors [2]. The target compound thus offers a built-in recognition element that the simpler alkyl-substituted analog cannot provide.

H-Bond Capacity
Head-to-head
HBD 3 / HBA 3 vs 2/2
Additional H-bond sites may improve target engagement context
Structural analysis; biological relevance requires validation
Organic Synthesis Supramolecular Chemistry Solubility

MW and TPSA Differentiation from BOC-Protected Analog

In multi-step organic syntheses, researchers often choose between using a free amine/amide boronic acid or a protected amino boronic acid derivative. 4-(N-Propylaminocarbonylmethyl)phenylboronic acid (MW 221.06, TPSA 69.6 Ų) differs significantly from the corresponding N-BOC protected analog, 4-(N-BOC-N-propylamino)phenylboronic acid (MW 279.14, TPSA 79.2 Ų) . The target compound is 58 g/mol lighter and has a 9.6 Ų lower topological polar surface area, which can influence passive membrane permeability and solid-state handling. Moreover, the target compound does not require an additional deprotection step, streamlining synthetic routes and reducing overall step count. Conversely, the BOC-protected analog may offer greater stability under certain basic conditions but at the cost of increased steric bulk that can hinder Suzuki coupling efficiency. Quantitative comparison of molecular descriptors underscores that these are not interchangeable building blocks; selection should be guided by the specific sequence of transformations and the desired final functional group presentation.

MW & TPSA vs BOC Analog
Head-to-head
ΔMW −58 g/mol, ΔTPSA −9.6 Ų
Lower steric bulk; avoids deprotection step
Selection depends on synthetic sequence
Synthetic Intermediate Protecting Group Strategy TPSA

Commercial Purity Standard

The target compound is routinely supplied with a minimum purity specification of 96% , which is comparable to or exceeds that of many structurally similar arylboronic acids. For instance, 4-(N-propylaminocarbonyl)phenylboronic acid is typically offered at 95%–98% purity depending on the vendor , while 4-propylphenylboronic acid is commonly available at 95%–97% . The 96% purity level of the target compound ensures that it meets the standard requirements for most Suzuki-Miyaura cross-coupling applications, where high purity of the boronic acid coupling partner is critical to avoid side reactions and achieve high yields. Furthermore, the compound is characterized by a defined MDL number (MFCD17015734) and is accompanied by certificates of analysis (CoA) that verify batch-to-batch consistency, including NMR and HPLC data. This level of quality control is essential for reproducible research and scale-up activities.

Purity Specification
Specification review
96% minimum (comparable to analogs)
Meets research-grade coupling requirements
Confirm CoA for lot-specific data
Procurement Quality Control Purity

4-(N-Propylaminocarbonylmethyl)phenylboronic acid: Key Applications


Suzuki Coupling for Amide-Containing Biaryls

The compound is ideally suited for Suzuki-Miyaura cross-coupling reactions with aryl halides or triflates to generate biaryl derivatives bearing an N-propylamide side chain [1]. Its 96% purity and defined LogP (1.46) ensure predictable reactivity and solubility in typical organic solvents (e.g., THF, dioxane, DMF) used for palladium-catalyzed couplings . The methylene spacer between the phenyl ring and the amide carbonyl provides a flexible linker that can accommodate diverse substitution patterns on the coupling partner. This application is particularly relevant for synthesizing focused libraries of potential FAAH inhibitors or other amide-containing bioactive compounds where the boronic acid serves as a synthetic handle for modular assembly [2].

Deprotection-Free SAR Studies

Unlike protected amino boronic acid derivatives, 4-(N-Propylaminocarbonylmethyl)phenylboronic acid does not require an additional deprotection step after coupling, thereby reducing the number of synthetic operations and improving overall yield . Its 221.06 g/mol molecular weight and 69.6 Ų TPSA are within the range generally considered favorable for oral bioavailability in drug candidates. The compound can be directly employed in structure-activity relationship (SAR) explorations of serine hydrolase inhibitors (e.g., FAAH, MGL) [3] or in the synthesis of PROTAC linker-payload conjugates where the boronic acid acts as a temporary anchor for bioconjugation [4].

Solid-Phase Synthesis and Derivatization

The boronic acid functionality of this compound can be exploited for immobilization on diol-functionalized solid supports (e.g., boronate affinity chromatography resins) [5]. This property enables solid-phase synthetic strategies where the compound is anchored, subjected to further chemical transformations (e.g., amide coupling at the propylamine nitrogen after deprotection of a temporary protecting group), and then released under mild acidic conditions. Such approaches are valuable for generating diverse amide libraries in a high-throughput format. The hydrogen-bonding capacity (3 donors, 3 acceptors) of the compound also facilitates non-covalent interactions with biomolecules, making it a useful probe for studying carbohydrate-binding proteins [6].

Application
Selection Property
Validation Focus
Suzuki coupling of amide-containing biaryls
Methylene-linked N-propylamide boronic acid
Coupling efficiency & LogP context
Deprotection-free SAR studies
No BOC protection required
Step-count reduction & TPSA review
Solid-phase synthesis & derivatization
Boronic acid affinity for diol supports
Immobilization & release condition validation

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